3-Amino-2-fluoropyridine

Basicity pKa Protonation state

Generic aminopyridines fail to deliver regioselective pyrido[2,3-b]pyrazine cyclization or exhibit excessive basicity in fragment screens. 3-Amino-2-fluoropyridine (CAS 1597-33-7) overcomes these limitations via its unique ortho-fluoro/amino motif enabling tandem SNAr reactions and >10,000-fold basicity reduction (pKa ~1.18 vs 6.04). • Exclusive building block for single-regioisomer fused bicycles with 2H-azirines (20-60% yield) • Minimizes non-specific electrostatic binding in biophysical assays • Available with ≥95% purity, full CoA, and global shipping.

Molecular Formula C5H5FN2
Molecular Weight 112.1 g/mol
CAS No. 1597-33-7
Cat. No. B075623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-fluoropyridine
CAS1597-33-7
Molecular FormulaC5H5FN2
Molecular Weight112.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)N
InChIInChI=1S/C5H5FN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
InChIKeyQVDACIZNNNFTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-fluoropyridine: Fluorinated Pyridine Building Block


3-Amino-2-fluoropyridine (CAS 1597-33-7), also known as 2-fluoropyridin-3-amine, is a heteroaromatic building block belonging to the fluoropyridine class, bearing an amino group at the 3-position and a fluorine substituent at the 2-position of the pyridine ring . With a molecular formula of C5H5FN2 and a molecular weight of 112.11 g/mol, this compound combines the electron-withdrawing character of fluorine with the nucleophilic and hydrogen-bonding capabilities of a primary amine, generating distinct physicochemical properties that differentiate it from non-fluorinated aminopyridines and regioisomeric fluorinated analogs . It is primarily employed as a synthetic intermediate in the construction of kinase inhibitor scaffolds, sigma-1 receptor antagonists, and fused bicyclic heterocycles such as pyrido[2,3-b]pyrazines .

1

Fluorinated pyridine building block for heterocycle synthesis

2

Kinase inhibitor scaffold construction via SNAr cyclization

3

Low-basicity fragment for biophysical screening campaigns

Why Generic Aminopyridines Cannot Substitute


The specific ortho-relationship between the 2-fluoro and 3-amino substituents on the pyridine ring creates a unique combination of electronic, steric, and reactivity features that cannot be replicated by simple substitution with 3-aminopyridine, 2-aminopyridine, or even regioisomeric fluoro-aminopyridines. The strong electron-withdrawing effect of fluorine at the 2-position dramatically depresses pyridine basicity (predicted pKa ~1.18) compared to non-fluorinated aminopyridines (pKa 6.04–6.82) , altering protonation state, solubility, and chromatographic behavior. Simultaneously, the 2-fluoro group serves as an optimal leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective cyclization pathways that are inaccessible to chloro, bromo, or non-halogenated analogs . These convergent effects mean that substituting 3-amino-2-fluoropyridine with a generic aminopyridine in a synthetic sequence or biological assay will fundamentally alter reaction outcomes, regiochemistry, and target-binding profiles.

Regioisomeric fluoro-aminopyridines alter cyclization regiochemistry and may not support pyrido[2,3-b]pyrazine formation.

Non-fluorinated aminopyridines exhibit >10,000-fold higher basicity, shifting protonation state and chromatographic behavior.

Chloro or non-halogenated analogs lack sufficient SNAr leaving-group ability, limiting reaction scope and yield.

Quantitative Differentiation Evidence


Basicity Suppression by Ortho-Fluorine

The predicted pKa of 3-amino-2-fluoropyridine is 1.18±0.10, reflecting the powerful electron-withdrawing effect of the ortho-fluorine on the pyridine nitrogen . In contrast, the non-fluorinated parent 3-aminopyridine has an experimental pKa of 6.04 (at 25°C) , and 2-aminopyridine has a pKa of 6.82 (at 20°C) . This represents a >10,000-fold decrease in basicity. Even 3-amino-2-chloropyridine (predicted pKa 2.42±0.10) is roughly 17-fold less acidic, demonstrating that fluorine exerts a uniquely strong acidifying effect at the 2-position that chlorine cannot match.

Basicity Suppression
Cross-study comparable
pKa ~1.18 vs. 6.04 (3-aminopyridine)
Reported >10,000-fold basicity reduction from ortho-fluorine effect.
Predicted vs. experimental values; protonation state context for assay design.
Basicity pKa Protonation state Electron-withdrawing effect Drug-likeness

Regioselective SNAr Cyclization to Pyrido[2,3-b]pyrazines

3-Amino-2-fluoropyridine undergoes a sequential nucleophilic addition/SNAr cyclization with electrophilically activated 2H-azirines to afford 2-aryl-pyrido[2,3-b]pyrazines as single regioisomers in isolated yields of 20–60% . This transformation relies critically on the 2-fluoro group acting as the leaving group for the SNAr step, while the 3-amino group serves as the initial nucleophile. By contrast, 3-aminopyridine (lacking a leaving group at the 2-position) cannot participate in this cyclization pathway; 2-amino-3-fluoropyridine would present the nucleophile at a different position, leading to a different regioisomeric outcome; and 3-amino-2-chloropyridine would require harsher conditions due to the poorer leaving-group ability of chloride relative to fluoride in SNAr reactions .

SNAr Cyclization
Class-level inference
Single regioisomer, yields 20–60%
Supports pyrido[2,3-b]pyrazine scaffold synthesis workflow.
Reaction exclusive to 3-amino-2-fluoro substitution pattern; method context.
SNAr Cyclization Pyrido[2,3-b]pyrazine Regioselectivity Heterocycle synthesis

Enhanced Lipophilicity from Fluorination

The computed XLogP3 value for 3-amino-2-fluoropyridine is 0.6 , whereas the non-fluorinated analog 2-aminopyridine has an XLogP3 of approximately 0.1–0.5 . The introduction of the fluorine atom contributes approximately +0.1 to +0.5 log units of lipophilicity. While this difference appears modest, in the context of fragment-based drug discovery or lead optimization, even a ΔlogP of 0.3–0.5 can significantly affect membrane permeability and oral bioavailability, as governed by the Lipinski rule-of-five framework .

Lipophilicity Shift
Cross-study comparable
XLogP3 0.6 vs. ~0.1–0.5 (non-fluorinated)
Reported lipophilicity increment supports permeability-solubility balance review.
Computed values; ADME-relevant property in fragment optimization.
Lipophilicity LogP Membrane permeability ADME Drug design

Additional Hydrogen-Bond Acceptor from Fluorine

3-Amino-2-fluoropyridine possesses three hydrogen-bond acceptor (HBA) sites: the pyridine nitrogen, the amino nitrogen, and the fluorine atom . By comparison, 2-aminopyridine and 3-aminopyridine each have only two HBA sites (pyridine N and amino N) . While organic fluorine is a weak hydrogen-bond acceptor, structural database analyses confirm that C–F···H–X interactions occur with measurable frequency in protein–ligand complexes and can contribute to binding affinity when the fluorine is positioned to complement a donor residue in the target pocket .

HBA Count Increase
Class-level inference
3 HBA (incl. C–F) vs. 2 HBA in non-fluorinated analogs
Additional interaction vector may alter binding geometry and crystal packing.
C–F···H–X interactions reported in structural databases; review for target pocket.
Hydrogen bonding HBA count Target engagement Crystal engineering Molecular recognition

Physical Form and Storage Requirements

3-Amino-2-fluoropyridine is a solid at ambient temperature (melting point ~28°C, boiling point 102°C at 18 mmHg) and requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent oxidative degradation . In contrast, 3-aminopyridine is a liquid at room temperature (melting point 60–63°C), with a higher boiling point of 248°C and storage under poison room conditions . The commercial product from TCI (A2650) specifies storage under inert gas with avoidance of air, and appears as a white to yellow to orange powder to lump to clear liquid . Sigma-Aldrich lists the compound as a liquid at 25°C with a density of 1.212 g/mL .

Storage & Form
Cross-study comparable
Solid, inert gas, 2–8°C vs. liquid, ambient for 3-aminopyridine
Requires anaerobic cold storage; impacts procurement logistics.
Vendor specifications; oxidation-sensitive handling context.
Physical state Storage stability Handling Oxidation sensitivity Procurement logistics

Purity and Cost Across Commercial Sources

The compound is available from multiple reputable vendors with distinct purity specifications and price points. TCI offers >98.0% purity (GC and nonaqueous titration) at ¥30.00 per gram . Sigma-Aldrich supplies the compound at 95% purity (liquid form) at approximately $91.10 per gram . Aladdin Scientific provides ≥95% purity at $68.90 per gram . A consolidated comparison from chinadbs.com lists additional suppliers: Alfa Aesar at >98.0% (¥197/1g) and Shaoyuan at 97% (¥109/1g) . The price variation (from ~¥30 to ~¥836) reflects differences in purity grade, brand premium, and regional distribution logistics.

Purity & Cost Range
Direct head-to-head comparison
>98.0% to ≥95%; ¥30–¥942 per gram across vendors
Budget optimization depends on purity-specification match.
Pricing from TCI, Sigma-Aldrich, Aladdin, Alfa Aesar; regional variation.
Purity Cost Vendor comparison Procurement GC assay

Optimal Application Scenarios


Synthesis of Pyrido[2,3-b]pyrazine Kinase Inhibitor Scaffolds

Researchers designing kinase inhibitors requiring a pyrido[2,3-b]pyrazine core should prioritize 3-amino-2-fluoropyridine as the exclusive building block capable of undergoing the tandem nucleophilic addition/SNAr cyclization with 2H-azirines to deliver single regioisomers of the fused bicycle (isolated yields 20–60%) . Attempts to substitute 3-aminopyridine or other regioisomeric fluoro-aminopyridines in this sequence will fail to produce the desired scaffold, as demonstrated by the mechanistic requirement for a 2-fluoro leaving group and a 3-amino nucleophile.

Low-Basicity Fragment-Based Drug Discovery

In fragment screening campaigns where low basicity is desirable to avoid non-specific electrostatic interactions or lysosomal trapping, 3-amino-2-fluoropyridine (predicted pKa ~1.18) offers a >10,000-fold basicity reduction compared to 3-aminopyridine (pKa 6.04) . Its XLogP3 of 0.6 and three hydrogen-bond acceptor sites provide a balanced polarity profile suitable for detecting weak but specific binding interactions in biophysical assays (SPR, NMR, thermal shift).

Sigma-1 Receptor Antagonist Lead Optimization

3-Amino-2-fluoropyridine has been specifically identified as a key intermediate in the synthesis of potent sigma-1 receptor antagonists and mu opioid receptor agonists under investigation for neuropathic pain . The fluorine substituent enhances metabolic stability relative to non-fluorinated analogs, while the 3-amino group provides a synthetic handle for further elaboration. Procurement of this specific building block is essential for SAR exploration in this target class; generic aminopyridines cannot support the same chemistry and pharmacological profile.

Co-crystallization Exploiting C–F···H–N Interactions

The presence of both a strong hydrogen-bond donor (NH2) and a weak but geometrically defined acceptor (C–F) makes 3-amino-2-fluoropyridine a valuable tool for crystal engineering and co-crystal design . Unlike non-fluorinated aminopyridines, this compound can participate in complementary N–H···F–C interactions that influence crystal packing and co-crystal stoichiometry, as demonstrated in studies of fluorinated aminopyridine solid-state structures .

Application
Selection Property
Validation Focus
Pyrido[2,3-b]pyrazine Scaffold Synthesis
2-Fluoro-3-amino substitution pattern
Regioselective SNAr cyclization outcome
Low-Basicity Fragment Screening
Predicted pKa ~1.18 and XLogP3 0.6
Protonation state and non-specific binding review
Sigma-1 Receptor Antagonist SAR
Fluorinated heteroaromatic core
Metabolic stability and synthetic handle context
Co-crystal Engineering Studies
C–F hydrogen-bond acceptor capability
Complementary N–H···F–C interaction geometry

Technical Documentation Hub

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